4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide
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Overview
Description
4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide is a complex organic compound that features a tert-butyl group, a benzamide moiety, and a thiazole ring fused with an acenaphthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Acenaphthene Derivative Preparation: The acenaphthene derivative can be prepared by functionalizing acenaphthene through halogenation, nitration, or other electrophilic aromatic substitution reactions.
Coupling Reaction: The thiazole ring is then coupled with the acenaphthene derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the tert-butyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or tert-butyl group.
Reduction: Reduced forms of the benzamide moiety, such as amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, protein-ligand binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating the biological activity of thiazole-containing compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The thiazole ring and benzamide moiety are known to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-rich and electron-deficient regions facilitate charge transport and light absorption.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(thiazol-2-yl)benzamide
- 4-(tert-butyl)-N-(benzothiazol-2-yl)benzamide
- 4-(tert-butyl)-N-(pyridin-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide stands out due to the presence of the acenaphthene-fused thiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its potential for applications in organic electronics and medicinal chemistry, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-tert-butyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS2/c1-25(2,3)17-11-9-15(10-12-17)22(29)27-23(30)28-24-26-21-18-6-4-5-14-7-8-16(20(14)18)13-19(21)31-24/h4-6,9-13H,7-8H2,1-3H3,(H2,26,27,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVLPFDSRRTVJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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